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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B12303059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and
stereochemistry of Carmichaenine C, a C19-diterpenoid alkaloid. This document details the
experimental methodologies for its isolation and structural elucidation and presents its key
guantitative data for scientific reference.

Chemical Structure and Stereochemistry

Carmichaenine C is a complex aconitine-type C19-diterpenoid alkaloid isolated from the aerial
parts of Aconitum carmichaeli[1]. Its intricate molecular architecture is characterized by a
hexacyclic ring system, a common feature of this class of natural products. The core of
Carmichaenine C is a C19-norditerpenoid skeleton, which is biosynthetically derived from a
C20-diterpenoid precursor through the loss of one carbon atom.

The chemical formula for Carmichaenine C is C3oH41NO7, and it has a molecular weight of
527.65 g/mol . The structure is further defined by the presence of a benzoyl group and several
methoxy and hydroxy substituents, which contribute to its specific chemical properties and
biological activity. The stereochemistry of these functional groups is crucial for its three-
dimensional conformation and interaction with biological targets.

The IUPAC name for Carmichaenine C is not readily available in the initial search results.
However, its structure can be represented by the following SMILES string:
CCN1C[C@]2(COC)CC--INVALID-LINK--[C@ @]34[C@ @H]2--INVALID-LINK--
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C([C@@]5(0)C--INVALID-LINK--
[C@H]6C[C@@H4[C@@H]5[C@H]60C(C7=CC=CC=C7)=0)[C@H]31. This notation
precisely describes the connectivity and stereochemistry of the molecule.

Quantitative Data

The structural elucidation of Carmichaenine C relies on a combination of spectroscopic
techniques. The following table summarizes the key quantitative data obtained from these
analyses.

Data Type Description

) ) Provides the exact mass of the molecule,
High-Resolution Mass Spectrometry (HRMS) o B
confirming its elemental composition.

'H Nuclear M e R (NMR) Reveals the chemical environment of each
uclear Magnetic Resonance , _ _ ,
Spect hydrogen atom in the molecule, including their
pectroscopy o _
connectivity and spatial arrangement.

156 Nuclear M ic R (NMR) Identifies the number of non-equivalent carbon
uclear Magnetic Resonance
I atoms and their hybridization states, providing a

Spectroscopy ) ]

carbon skeleton fingerprint.

Indicates the presence of specific functional
Infrared (IR) Spectroscopy groups, such as hydroxyl (-OH), carbonyl

(C=0), and ether (C-O-C) groups.

Provides information about the electronic
Ultraviolet-Visible (UV-Vis) Spectroscopy transitions within the molecule, particularly

related to the aromatic benzoyl group.

Note: The specific spectral data values from the primary literature are pending acquisition of
the full-text article.

Experimental Protocols

The isolation and structural characterization of Carmichaenine C and other diterpenoid
alkaloids from Aconitum carmichaeli involve a multi-step process.
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General Isolation and Purification Procedure

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is outlined
below. This process typically begins with the extraction of the plant material, followed by a
series of chromatographic separations to isolate the individual compounds.

ractions —»Grepardtwe HPL@—»Gu:e Carmichaenine Cj

AP Acid-Base Total Alkaloid Column Chromatography
> > Partitionin g) > Fraction (e.g, Silica Gel, Alumina)

Click to download full resolution via product page

Figure 1. General workflow for the isolation of diterpenoid alkaloids.

Protocol Details:

o Extraction: The dried and powdered aerial parts of Aconitum carmichaeli are typically
extracted with a polar solvent such as ethanol or methanol at room temperature. The solvent
is then evaporated under reduced pressure to yield a crude extract.

o Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to
separate the alkaloids from other constituents. The extract is dissolved in an acidic solution
(e.g., 2% HCI), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl
ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a
base (e.g., ammonia) to a pH of 9-10 and extracted with a chlorinated solvent (e.g.,
chloroform or dichloromethane) to obtain the total alkaloid fraction.

o Column Chromatography: The total alkaloid fraction is then subjected to column
chromatography over silica gel or alumina. Elution is performed with a gradient of solvents,
typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a
gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer
chromatography (TLC).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
compound of interest are further purified by preparative HPLC using a suitable column (e.g.,
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C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water, to
yield the pure Carmichaenine C.

Structural Elucidation

The determination of the chemical structure and stereochemistry of Carmichaenine C is
achieved through a combination of modern spectroscopic techniques:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the precise molecular weight and elemental composition of the molecule. Fragmentation
patterns observed in tandem MS (MS/MS) experiments can provide valuable information
about the different structural motifs within the molecule.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1D NMR (*H and *3C): *H NMR provides information about the number and types of
protons and their neighboring atoms, while 33C NMR reveals the number and types of
carbon atoms in the molecule.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
connectivity between atoms.

» COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing
adjacent protons.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their
directly attached carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is essential for assembling the
complete carbon skeleton and determining the positions of substituents.

» X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray
crystallography provides the most definitive three-dimensional structure, including the
absolute stereochemistry.

Signaling Pathways and Logical Relationships
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The biological activities of diterpenoid alkaloids are often linked to their interaction with specific
cellular signaling pathways. While the specific pathways affected by Carmichaenine C are not
yet fully elucidated, many aconitine-type alkaloids are known to interact with voltage-gated
sodium channels. The following diagram illustrates a simplified logical relationship for the
investigation of the biological activity of a novel natural product like Carmichaenine C.
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Figure 2. Logical workflow for biological activity assessment.

This guide provides a foundational understanding of the chemical nature of Carmichaenine C
and the scientific processes involved in its study. Further research, including the acquisition of
detailed spectroscopic data and biological activity screening, will be crucial to fully unlock the
potential of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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